molecular formula C11H18O B13231026 1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde

1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde

Cat. No.: B13231026
M. Wt: 166.26 g/mol
InChI Key: XBENXZOVPQJPKO-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde, also known as pine oil, is a compound with the molecular formula C11H18O. It is a light yellow to reddish-brown oily liquid with a special odor. This compound is slightly soluble in water and has strong sterilization, wetting, cleaning, and permeability properties .

Preparation Methods

The preparation of 1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde involves the extraction of turpentine from various species of Pinus trees. The turpentine is then distilled or steam-distilled to obtain pine oil. The main components of pine oil are α-pinene and β-pinene, along with other terpenes such as camphene and carene .

Chemical Reactions Analysis

1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde involves its interaction with cellular membranes and proteins. It exerts its effects by disrupting the lipid bilayer of cell membranes, leading to cell lysis and death. This compound also interacts with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

1-(3-Methylbut-2-EN-1-YL)cyclopentane-1-carbaldehyde is unique due to its specific combination of terpenes and its strong sterilization properties. Similar compounds include:

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-10(2)5-8-11(9-12)6-3-4-7-11/h5,9H,3-4,6-8H2,1-2H3

InChI Key

XBENXZOVPQJPKO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCCC1)C=O)C

Origin of Product

United States

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